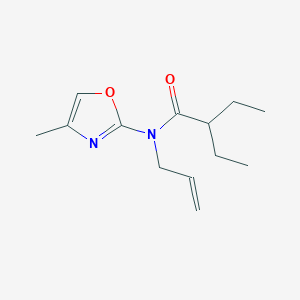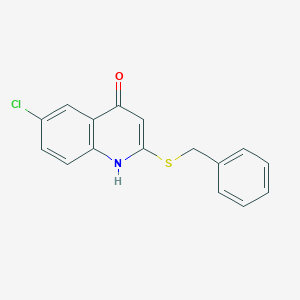
2-(Benzylthio)-6-chloroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-6-chloroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzylthio group at the 2-position and a chlorine atom at the 6-position of the quinoline ring. The quinoline core is a significant structural motif in medicinal chemistry due to its presence in various biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-chloroquinolin-4(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Chlorine Atom: Chlorination of the quinoline ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and a suitable leaving group on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production would require efficient reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylthio)-6-chloroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(Benzylthio)-6-chloroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-6-chloroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylthio group and chlorine atom can influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylthio)pyrimidines: Similar structure with a pyrimidine core.
2-(Benzylthio)benzimidazoles: Contains a benzimidazole core.
6-Chloroquinoline derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness
2-(Benzylthio)-6-chloroquinolin-4(1H)-one is unique due to the combination of the benzylthio group and chlorine atom on the quinoline ring, which can impart distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 625855-89-2 | |
Formule moléculaire |
C16H12ClNOS |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
2-benzylsulfanyl-6-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNOS/c17-12-6-7-14-13(8-12)15(19)9-16(18-14)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
Clé InChI |
QMHOTMVJRRVNGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC(=O)C3=C(N2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/no-structure.png)
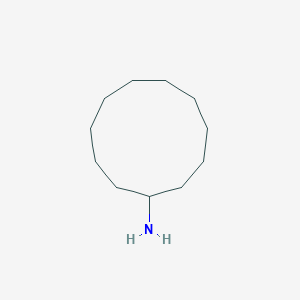
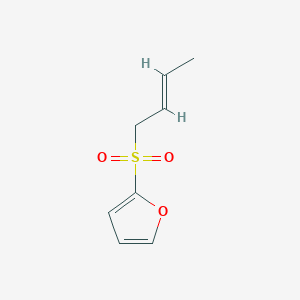
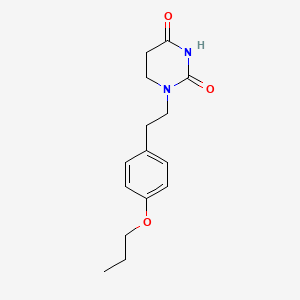
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
